1,2,3,4,5,6,7,8-Octapropylanthracene

Description

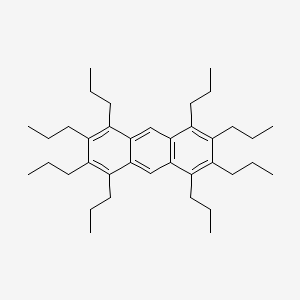

1,2,3,4,5,6,7,8-Octapropylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted with eight propyl (-C₃H₇) groups at all available peripheral positions. Its molecular formula is C₃₈H₅₈, with a molecular weight of 514.87 g/mol. This compound’s structure introduces significant steric bulk and lipophilicity due to the extensive alkylation, distinguishing it from simpler anthracene derivatives.

Properties

CAS No. |

358753-30-7 |

|---|---|

Molecular Formula |

C38H58 |

Molecular Weight |

514.9 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8-octapropylanthracene |

InChI |

InChI=1S/C38H58/c1-9-17-27-28(18-10-2)32(22-14-6)36-26-38-34(24-16-8)30(20-12-4)29(19-11-3)33(23-15-7)37(38)25-35(36)31(27)21-13-5/h25-26H,9-24H2,1-8H3 |

InChI Key |

UTIGIRCYLFHKGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCC)CCC)CCC)CCC)CCC)CCC)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular and Structural Properties of Selected Compounds

Key Observations :

- Steric Effects: Octapropylanthracene’s eight propyl groups introduce far greater steric hindrance compared to the methyl or hydrogen substituents in OTNE or octahydroanthracene. This reduces crystallinity and enhances solubility in nonpolar solvents.

- Lipophilicity : The propyl groups significantly increase logP (estimated >10), making Octapropylanthracene more lipophilic than OTNE (logP ~4.5) or octahydroanthracene.

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data for Octahydroanthracene vs. Inferred Data for Octapropylanthracene

Notes:

- Octahydroanthracene’s hydrogenated structure reduces aromaticity, lowering thermal stability compared to Octapropylanthracene’s fully conjugated anthracene core.

- The propyl groups in Octapropylanthracene disrupt packing efficiency, reducing melting points compared to smaller substituents.

Table 3: Toxicity Comparisons

Critical Notes:

- OTNE’s safety profile is well-documented , but Octapropylanthracene’s large size may impede metabolic degradation, increasing persistence in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2,3,4,5,6,7,8-Octapropylanthracene in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation and explosion-proof equipment to minimize inhalation risks and prevent ignition .

- Store in sealed, grounded containers at low temperatures to avoid degradation and electrostatic discharge .

- In case of skin/eye contact, immediately rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor respiratory function .

- Prohibit eating, drinking, or smoking in handling areas to prevent accidental ingestion .

Q. How can researchers synthesize this compound, and what are common byproducts?

- Methodological Answer :

- Adapt cyclization strategies from analogous anthracene derivatives, such as using propyl groups in Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

- Monitor reaction intermediates via HPLC to identify byproducts like partially substituted isomers (e.g., 1,3,5,7-tetrapropylanthracene) .

- Purify via column chromatography with silica gel and validate purity via NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve propyl group proton environments (δ 0.5–1.5 ppm for methyl; δ 1.5–2.5 ppm for CH₂) and aromatic protons (δ 6.8–8.5 ppm) .

- IR Spectroscopy : Identify C-H stretching (2850–2960 cm⁻¹) and aromatic ring vibrations (1600–1450 cm⁻¹) .

- X-ray Crystallography : Determine steric effects of octapropyl substitution on anthracene planarity (e.g., torsion angles up to 15° deviation) .

Advanced Research Questions

Q. How do the thermodynamic properties of this compound influence its stability in high-temperature applications?

- Methodological Answer :

- Measure heat capacity (Cₚ) and vapor pressure using differential scanning calorimetry (DSC) and Knudsen effusion methods. Compare with octahydroanthracene derivatives (Cₚ ≈ 250–300 J/mol·K) .

- Predict thermal degradation pathways via computational methods (e.g., DFT) focusing on propyl chain cleavage at >200°C .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

- Methodological Answer :

- Perform cyclic voltammetry to measure redox potentials (e.g., E₁/₂ for oxidation/reduction) and compare with HOMO-LUMO gaps from DFT calculations .

- Reconcile discrepancies by adjusting solvent models (e.g., PCM for polar solvents) or incorporating dispersion corrections in DFT .

Q. How can researchers optimize the compound’s optical properties for photophysical applications?

- Methodological Answer :

- Modify substituent positions via regioselective alkylation to enhance fluorescence quantum yields (e.g., λₑₘ ≈ 450–500 nm) .

- Assess solvent effects on absorption/emission spectra (e.g., bathochromic shifts in polar aprotic solvents) using UV-vis and fluorescence spectroscopy .

Q. What are the challenges in analyzing intermolecular interactions in crystalline phases?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.